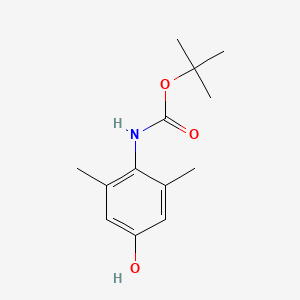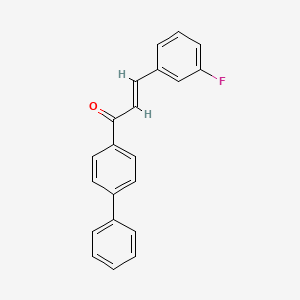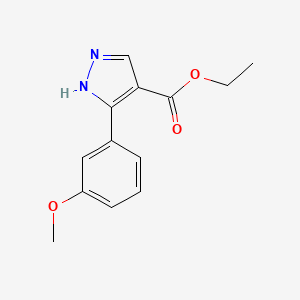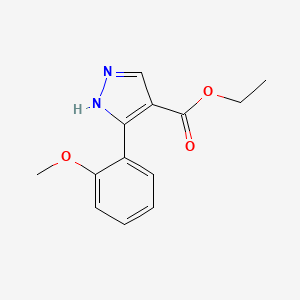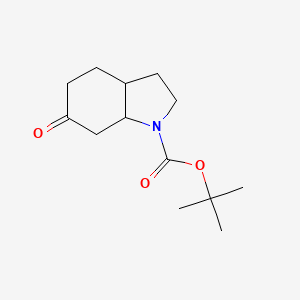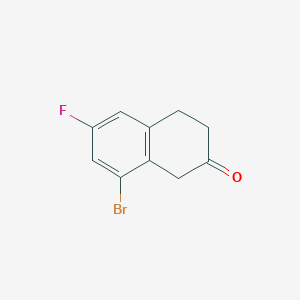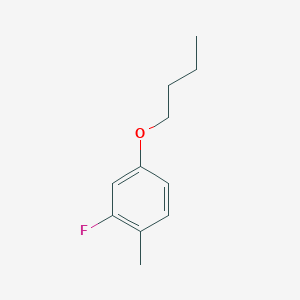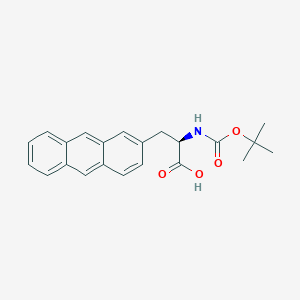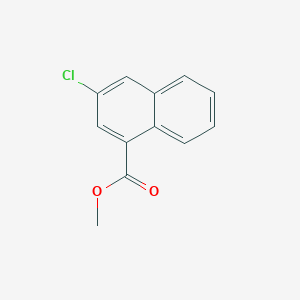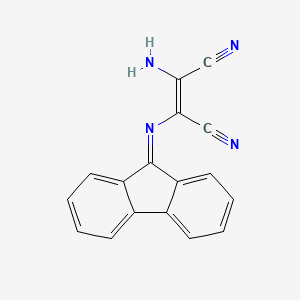
2-Amino-1-(azafluoren-9-ylidenemethyl)ethene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(azafluoren-9-ylidenemethyl)ethene-1,2-dicarbonitrile, also known as Azafluoren-9-ylidenemethyl ethylene dicarbonitrile (AEDC), is a novel synthetic compound with a wide range of applications in the scientific and medical fields. AEDC is an organic compound with a nitrogen-containing heterocyclic ring that is composed of two carbon atoms and one nitrogen atom. AEDC is a colorless, odorless and non-toxic compound that is soluble in polar solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). AEDC has been used in a variety of scientific research applications including drug delivery, gene therapy, and cell imaging.
作用機序
AEDC has been found to interact with cell membranes and proteins in a manner that allows it to be used as a drug delivery vehicle. It has been shown to interact with cell membranes through electrostatic interactions, hydrogen bonding, and van der Waals forces. It has also been found to interact with proteins through hydrophobic interactions.
Biochemical and Physiological Effects
AEDC has been found to have a range of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, allowing for the delivery of therapeutic agents. It has also been found to increase the expression of certain genes involved in cell growth and differentiation. Additionally, AEDC has been found to modulate the activity of certain enzymes involved in metabolic pathways.
実験室実験の利点と制限
AEDC has several advantages for use in lab experiments. It is a non-toxic compound that is soluble in polar solvents, making it easy to use in experiments. It is also stable under normal laboratory conditions and has a wide range of applications in scientific research. However, AEDC also has some limitations. It is not as stable in aqueous solutions and can be degraded over time. Additionally, it is not as effective as some other compounds for drug delivery and gene therapy applications.
将来の方向性
For the use of AEDC include further research into its mechanism of action and its potential applications in the medical field. Additionally, research should be conducted into the development of more stable and effective drug delivery and gene therapy agents based on AEDC. Additionally, research should be conducted into the development of new methods for synthesizing AEDC and other related compounds. Finally, further research should be conducted into the biochemical and physiological effects of AEDC and its potential therapeutic applications.
合成法
AEDC can be synthesized through a two-step synthesis process. The first step involves the reaction of azafluorenone with 2-aminoethanol in the presence of a base such as sodium hydroxide. This reaction produces the intermediate 2-amino-1-(azafluoren-9-ylidenemethyl)ethene-1,2-dicarbonitrile. The second step involves the reaction of the intermediate with a suitable reducing agent such as sodium borohydride or sodium borotritide to produce the final product.
科学的研究の応用
AEDC has been used in a variety of scientific research applications. It has been used as a drug delivery vehicle for the delivery of therapeutic agents such as DNA and siRNA to cells. It has also been used as a gene therapy agent for the treatment of genetic diseases. AEDC has also been used in cell imaging applications for the visualization of cells and their components.
特性
IUPAC Name |
(Z)-2-amino-3-(fluoren-9-ylideneamino)but-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4/c18-9-15(20)16(10-19)21-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8H,20H2/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUGWABVNQQRCX-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NC(=C(C#N)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/C(=C(/C#N)\N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(azafluoren-9-ylidenemethyl)ethene-1,2-dicarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

